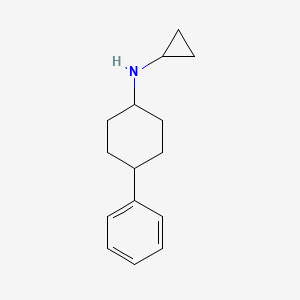
4-Biphenylyl-d5 Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylyl-d5 Glucuronide is a deuterated analog of 4-Biphenylyl Glucuronide, which is a metabolite of 4-Phenylphenol. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylyl-d5 Glucuronide typically involves the glucuronidation of 4-Biphenylyl-d5. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale glucuronidation processes, often utilizing bioreactors for enzymatic synthesis. The reaction conditions are optimized for high yield and purity, including controlled pH, temperature, and substrate concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Biphenylyl-d5 Glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis, where the glucuronide moiety is cleaved, and in oxidation-reduction reactions depending on the environmental conditions .
Common Reagents and Conditions: Common reagents for these reactions include UDP-glucuronic acid for glucuronidation and various acids or bases for hydrolysis. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions include the deglucuronidated form of 4-Biphenylyl-d5 and various oxidized or reduced derivatives, depending on the specific reaction conditions .
Applications De Recherche Scientifique
4-Biphenylyl-d5 Glucuronide is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its stable isotope labeling makes it an excellent tracer for studying metabolic pathways and enzyme activities. It is also used in the development of analytical methods for detecting and quantifying glucuronides in biological samples .
Mécanisme D'action
The primary mechanism of action for 4-Biphenylyl-d5 Glucuronide involves its role as a substrate for glucuronidation enzymes. These enzymes catalyze the transfer of glucuronic acid to the compound, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of various xenobiotics and endogenous compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 4-Biphenylyl Glucuronide, 4-Hydroxybiphenyl-d5 Glucuronide, and other deuterated glucuronides.
Uniqueness: 4-Biphenylyl-d5 Glucuronide is unique due to its stable isotope labeling, which allows for more precise and accurate tracking in metabolic studies compared to non-deuterated analogs. This feature makes it particularly valuable in research applications where detailed metabolic profiling is required.
Propriétés
Formule moléculaire |
C19H18O6 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-2-ethynoxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H18O6/c1-2-23-18-16(21)15(20)17(22)19(25-18)24-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-22H/t15-,16-,17+,18-,19+/m0/s1/i3D,4D,5D,6D,7D |
Clé InChI |
AXAKRSMEZNRXRC-GJEOQBSISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC#C)O)O)O)[2H])[2H] |
SMILES canonique |
C#COC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)

![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)









